molecular formula C10H20S2 B13760348 2-Tert-butyl-4,6-dimethyl-1,3-dithiane CAS No. 22425-92-9

2-Tert-butyl-4,6-dimethyl-1,3-dithiane

Cat. No.: B13760348
CAS No.: 22425-92-9
M. Wt: 204.4 g/mol
InChI Key: MFVZIKOLBGYKSR-UHFFFAOYSA-N
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Description

2-Tert-butyl-4,6-dimethyl-1,3-dithiane (CAS: Not specified in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22425-92-9

Molecular Formula

C10H20S2

Molecular Weight

204.4 g/mol

IUPAC Name

2-tert-butyl-4,6-dimethyl-1,3-dithiane

InChI

InChI=1S/C10H20S2/c1-7-6-8(2)12-9(11-7)10(3,4)5/h7-9H,6H2,1-5H3

InChI Key

MFVZIKOLBGYKSR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(SC(S1)C(C)(C)C)C

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 4,6 Dimethyl 1,3 Dithiane and Its Derivatives

Established Synthetic Pathways for Dithiane Formation

The formation of 1,3-dithianes is a well-established transformation in organic chemistry, primarily serving as a method for protecting carbonyl groups and for umpolung (polarity inversion) of reactivity. nih.govresearchgate.net The most common method involves the reaction of a carbonyl compound with 1,3-propanedithiol (B87085). organic-chemistry.orgorgsyn.org

The condensation of an aldehyde or ketone with a dithiol to form a dithiane is typically catalyzed by either Brønsted or Lewis acids. organic-chemistry.org A wide array of catalysts have been developed to improve the efficiency and selectivity of this reaction.

Lewis Acids: Catalysts such as yttrium triflate, hafnium trifluoromethanesulfonate, and iron catalysts have proven effective in promoting thioacetalization. organic-chemistry.org For instance, an iron-catalyzed direct dithioacetalization of aldehydes with 2-chloro-1,3-dithiane (B1253039) proceeds under mild conditions with good to excellent yields. organic-chemistry.orgnih.gov

Brønsted Acids: Perchloric acid adsorbed on silica (B1680970) gel (HClO4—SiO2) is an extremely efficient and reusable catalyst for the formation of 1,3-dithianes under solvent-free conditions. organic-chemistry.org Similarly, tungstophosphoric acid has been shown to be a highly selective catalyst for the thioacetalization of aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org

Iodine: A catalytic amount of iodine can also be used to protect aldehydes and ketones as their thioacetals under mild reaction conditions. organic-chemistry.orgorganic-chemistry.org

CatalystReaction ConditionsKey AdvantagesReference
Iron CatalystMild conditionsHigh efficiency, good to excellent yields organic-chemistry.orgnih.gov
Yttrium TriflateCatalytic amountHighly chemoselective for aldehydes organic-chemistry.org
Tungstophosphoric AcidSolvent-freeEffective and highly selective organic-chemistry.orgorganic-chemistry.org
IodineCatalytic amountMild reaction conditions organic-chemistry.orgorganic-chemistry.org
Perchloric Acid on Silica GelSolvent-free, room temperatureExtremely efficient and reusable organic-chemistry.org

Achieving chemo- and regioselectivity is crucial when dealing with multifunctional molecules. Several methods have been developed to selectively protect aldehydes over ketones, or to differentiate between various carbonyl groups within the same molecule.

For example, the use of praseodymium triflate as a catalyst allows for the highly chemoselective protection of aldehydes. organic-chemistry.org Similarly, lithium bromide (LiBr) under solvent-free conditions enables the chemoselective dithioacetalization of aromatic and α,β-unsaturated aldehydes in the presence of other aldehydes and ketones. organic-chemistry.org These methods are valuable for complex syntheses where selective protection is required. A novel strategy for the regioselective synthesis of aromatic and heteroaromatic 2,3-dihydrooxazoles from 2-alkynyl-1,3-dithianes and nitrones has also been reported. nih.gov

Stereoselective Synthesis of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane Isomers

The synthesis of specific stereoisomers of substituted dithianes, such as this compound, presents a significant challenge due to the multiple stereocenters. The stereochemical outcome is influenced by the geometry of the starting materials and the reaction conditions.

A protocol for the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines utilizes a modular approach to access all possible stereoisomers, which involves the use of dithiane moieties. nih.gov While not directly focused on this compound, this methodology highlights the strategies employed to control stereochemistry in complex heterocyclic systems. Further research is needed to develop highly stereoselective routes to the specific isomers of this compound. A recently reported C3 and C1 coupling approach between vinyl 1,3-dithiane (B146892) derivatives and alkynylsilanes allows for the stereoselective synthesis of highly substituted (E)-1,3-dienes. nih.govacs.org

Novel and Green Chemistry Approaches in Dithiane Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for dithiane synthesis. humanjournals.commdpi.com These approaches aim to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency.

Solvent-Free Reactions: Many of the newer catalytic methods, such as those using perchloric acid on silica gel or tungstophosphoric acid, can be performed under solvent-free conditions. organic-chemistry.orgresearchgate.net

Water-Based Systems: The use of water as a solvent is highly desirable from a green chemistry perspective. researchgate.net For example, a non-thiolic, odorless 1,3-propanedithiol equivalent has been used for thioacetalization in water. organic-chemistry.org

Reusable Catalysts: The development of reusable catalysts, such as perchloric acid adsorbed on silica gel, is another important aspect of green dithiane synthesis. organic-chemistry.org

Microwave Irradiation: Microwave-assisted synthesis has been shown to be an efficient method for producing 1,3-dithianes in short reaction times without the need for a solvent. researchgate.net

Green ApproachMethodologyAdvantagesReference
Solvent-FreeCatalysis with perchloric acid on silica gel or tungstophosphoric acidReduces solvent waste organic-chemistry.orgresearchgate.net
Water as SolventUse of a non-thiolic 1,3-propanedithiol equivalentEnvironmentally benign organic-chemistry.org
Reusable CatalystPerchloric acid adsorbed on silica gelReduces catalyst waste and cost organic-chemistry.org
Microwave IrradiationSolvent-free reaction under microwave heatingShort reaction times, energy efficient researchgate.net

Challenges and Advancements in Preparing Highly Substituted Dithianes

The synthesis of highly substituted dithianes, particularly those with sterically demanding groups like the tert-butyl group, can be challenging. researchgate.netacs.org Steric hindrance can significantly slow down the rate of reaction and may require more forcing conditions or specialized catalysts. organic-chemistry.orguib.no

The Corey-Seebach reaction, which utilizes 2-lithio-1,3-dithianes as acyl anion equivalents, is a powerful tool for carbon-carbon bond formation. nih.govresearchgate.net However, the preparation of the requisite substituted dithianes can be a limiting step, especially for secondary alkyl halides. organic-chemistry.org

Advancements in this area include the development of more active catalyst systems that can overcome the steric hindrance associated with highly substituted substrates. Additionally, novel synthetic strategies that avoid the direct formation of sterically congested centers are being explored. The use of 1,4-dithianes, as opposed to the more common 1,3-dithianes, offers alternative reactivity and may provide a route to complex molecular architectures that are difficult to access otherwise. nih.gov

Structural and Conformational Analysis of 2 Tert Butyl 4,6 Dimethyl 1,3 Dithiane

Ring Conformation and Equilibria of 1,3-Dithianes

The 1,3-dithiane (B146892) ring, like its carbocyclic counterpart cyclohexane, is not planar and adopts a puckered conformation to relieve ring strain. The most stable conformation is overwhelmingly the chair form. acs.orgwikipedia.org This preference is due to the minimization of both angular and torsional strain, with substituents on adjacent carbons adopting a staggered arrangement.

The primary equilibrium for the 1,3-dithiane ring is between two chair conformers, which interconvert via a process known as ring inversion or ring flipping. During this process, the ring passes through higher-energy, more flexible intermediates, such as the twist-boat conformation. acs.org The energy difference between the chair and the twist-boat form in 1,3-dithianes is a critical parameter governing the conformational landscape. For the parent 1,3-dithiane, the chair conformation is significantly more stable than flexible forms. The introduction of substituents can alter this energy difference; for instance, severe steric interactions in a chair form can, in some cases, make a twist conformation more favorable. semanticscholar.org However, for most substituted 1,3-dithianes, the chair conformation remains the predominant species in the equilibrium. acs.org The geometry of the 1,3-dithiane chair is notably different from that of cyclohexane, being flattened at the sulfur end and more puckered at the C-5 carbon due to the long C-S bonds (approx. 1.81 Å) and smaller C-S-C bond angle (approx. 100°) compared to the C-C-C angle in cyclohexane. acs.orgresearchgate.net

Stereochemical Influence of Tert-butyl and Methyl Substituents

The conformational equilibrium of the 1,3-dithiane ring is profoundly influenced by the nature and position of its substituents. Alkyl groups, such as methyl and tert-butyl, exert significant steric demands that dictate their preferred orientation on the ring, which in turn can lock the ring into a specific chair conformation.

In any substituted six-membered ring existing in a chair conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the perimeter of the ring). The relative stability of these two orientations is determined primarily by steric interactions.

Substituents in the axial position experience unfavorable steric clashes with the other two axial substituents on the same side of the ring. youtube.comquimicaorganica.org These interactions, known as 1,3-diaxial interactions, are essentially gauche-butane interactions that destabilize the conformer. chemistrysteps.com Consequently, bulky substituents strongly prefer the more spacious equatorial position to avoid this steric strain. youtube.comquimicaorganica.org

The energetic cost of placing a substituent in an axial position is quantified by its conformational free energy, or "A-value," which represents the free energy difference (-ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position. The tert-butyl group is one of the bulkiest substituents commonly encountered and has a very large A-value, meaning it will almost exclusively occupy an equatorial position, effectively "locking" the conformation of the ring.

In the 1,3-dithiane system, the conformational preferences of alkyl groups have been determined through equilibration studies. acs.org The preference for equatorial placement at the C-2 and C-4 positions is comparable in magnitude to that in cyclohexane, while the preference at C-5 is notably smaller. acs.org

Conformational Free-Energy Differences (-ΔG°) for Alkyl Groups in 1,3-Dithiane
SubstituentPosition-ΔG° (kcal/mol)Reference
Methyl21.77 acs.org
Methyl4>1.8 (estimated) acs.org
tert-Butyl2>4.0 (estimated) acs.org

Beyond simple steric hindrance, more subtle stereoelectronic effects also play a crucial role in the conformation of 1,3-dithianes. These effects arise from orbital interactions between lone pairs of electrons on the sulfur atoms and adjacent sigma bonds.

The anomeric effect is a well-known stereoelectronic phenomenon, typically described as the preference of an electronegative substituent at the anomeric carbon (C-2 in this case) to occupy the axial position. This preference is explained by a stabilizing hyperconjugative interaction where a lone pair (n) on a heteroatom in the ring donates electron density into the antibonding orbital (σ) of the adjacent C-X bond (where X is the substituent). For this n → σ overlap to be effective, the orbitals must be anti-periplanar, a condition met when the substituent is axial.

In 1,3-dithianes, the anomeric effect is generally considered to be weak or reversed compared to their oxygen-containing analogs (1,3-dioxanes). Computational studies indicate that interactions involving the sulfur lone pairs and the axial C-H bond at C-2 (n(S) → σC-Hax) are dominant. researchgate.netacs.orgacs.org The distortion of the dithiane ring caused by the long C-S bonds significantly alters orbital overlap. acs.orgresearchgate.net This leads to a complex interplay of hyperconjugative interactions, including σC-S → σC-H and σC-H → σ*C-S, which can influence bond lengths and NMR coupling constants, sometimes leading to a "reverse Perlin effect" where axial protons have larger coupling constants than equatorial ones. researchgate.netacs.org

Dynamic Conformational Processes and Ring Inversion Barriers

The 1,3-dithiane ring is not static but undergoes rapid conformational inversion at room temperature. This process involves the interconversion of the two chair forms. The rate of this inversion is determined by the height of the energy barrier separating the conformers. This barrier can be measured experimentally, often using dynamic nuclear magnetic resonance (DNMR) spectroscopy.

For the parent 1,3-dithiane, the free energy of activation (ΔG‡) for ring inversion is approximately 9.4 kcal/mol. acs.org The introduction of substituents can affect this barrier. For example, gem-dimethyl substitution can slightly raise the barrier. acs.org The presence of bulky groups like tert-butyl is expected to significantly influence the dynamics. While it may not drastically change the intrinsic barrier height, a strong equatorial preference of the tert-butyl group means that one chair conformer will be so much more stable than the other that the population of the ring-flipped conformer (with an axial tert-butyl group) becomes negligible. This effectively "locks" the ring in a single, dominant conformation. beilstein-journals.org

Ring Inversion Barriers (ΔG‡) for 1,3-Dithianes
CompoundΔG‡ (kcal/mol)Reference
1,3-Dithiane9.4 acs.org
2,2-Dimethyl-1,3-dithiane9.8 acs.org
5,5-Dimethyl-1,3-dithiane10.3 acs.org

Diastereomeric Analysis of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane (e.g., cis-4,cis-6)

The compound this compound can exist as several diastereomers depending on the relative stereochemistry at the three chiral centers (C-2, C-4, and C-6). The conformational analysis of these isomers is dictated by the principles outlined above.

The most critical factor is the overwhelming steric requirement of the C-2 tert-butyl group, which will force it into an equatorial position. This effectively anchors the conformation of the ring. With the C-2 substituent fixed in the equatorial position, the stability of the various diastereomers will then depend on the orientation of the methyl groups at C-4 and C-6.

Let us consider the diastereomer with a cis relationship between the substituents at C-4 and C-6. In a chair conformation, a cis-1,3 relationship between substituents (as between the C-4 and C-6 positions) allows for both groups to be either equatorial or axial. Given the steric preference of methyl groups, the conformer with both the C-4 and C-6 methyl groups in equatorial positions will be vastly more stable than the one where both are axial.

Therefore, the thermodynamically most stable diastereomer of this compound is predicted to be the all-cis isomer (more precisely, the r-2, c-4, c-6 isomer), where all three bulky substituents—the tert-butyl group at C-2 and the methyl groups at C-4 and C-6—occupy equatorial positions on the chair frame. This all-equatorial arrangement minimizes 1,3-diaxial interactions and other steric repulsions, resulting in the lowest energy conformation. Any other diastereomer would necessitate placing at least one of the methyl groups in a high-energy axial position, leading to significant destabilization from 1,3-diaxial interactions with axial hydrogens and/or the other axial substituent.

Reactivity and Reaction Mechanisms of 2 Tert Butyl 4,6 Dimethyl 1,3 Dithiane

Formation and Stability of 2-Lithio-1,3-dithiane Species and their Reactivity

The cornerstone of 2-tert-butyl-4,6-dimethyl-1,3-dithiane's utility in organic synthesis is its ability to form a stable carbanion at the C-2 position. The proton at this position is rendered acidic (pKa ≈ 31) by the two adjacent electron-withdrawing sulfur atoms. nih.gov Treatment of the dithiane with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, leads to the deprotonation and formation of the corresponding 2-lithio-1,3-dithiane species. wikipedia.orgorganic-chemistry.orgjk-sci.com

The resulting 2-lithio-2-tert-butyl-4,6-dimethyl-1,3-dithiane is a nucleophilic species that is stabilized by the adjacent sulfur atoms through a combination of inductive effects and the ability of sulfur to accommodate a negative charge, possibly involving d-orbital participation. organic-chemistry.org This stabilization makes the lithiated dithiane a relatively stable and manageable nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions. researchgate.net

The reactivity of this lithiated species is characteristic of a strong nucleophile. It readily reacts with a variety of electrophiles, including:

Alkyl halides: Undergoes SN2 displacement to form 2-alkyl-2-tert-butyl-4,6-dimethyl-1,3-dithianes. wikipedia.orgjk-sci.com Arenesulfonates of primary alcohols have also been shown to be effective electrophiles in similar systems. organic-chemistry.org

Carbonyl compounds (aldehydes and ketones): Adds to the carbonyl carbon to form α-hydroxyalkylated dithianes. wikipedia.orgjk-sci.com

Epoxides: Attacks the less substituted carbon of the epoxide ring, leading to the formation of β-hydroxyalkylated products. wikipedia.orgjk-sci.com

Acyl halides and other acylating agents: Reacts to form 2-acyl dithiane derivatives. wikipedia.org

These reactions are foundational to the synthetic utility of this compound, allowing for the construction of complex carbon skeletons.

Umpolung Reactivity and Acyl Anion Equivalent Transformations

The formation of the 2-lithio derivative of this compound is a classic example of umpolung, a term that describes the reversal of the normal polarity of a functional group. organic-chemistry.org In a typical carbonyl compound, the carbonyl carbon is electrophilic. By converting it into a dithiane and subsequently deprotonating at the C-2 position, this carbon becomes nucleophilic. wikipedia.orgjk-sci.com

This lithiated dithiane, therefore, serves as a synthetic equivalent of an acyl anion, a species that is otherwise difficult to generate and control. organic-chemistry.orgjk-sci.com After the nucleophilic addition or substitution reaction with an electrophile, the dithiane moiety can be hydrolyzed back to a carbonyl group, thus completing the formal acylation of the electrophile. This two-step process, known as the Corey-Seebach reaction, allows for the synthesis of various ketones and other carbonyl-containing compounds that would be challenging to prepare through conventional methods. wikipedia.orgorganic-chemistry.orgsynarchive.comwikiwand.com

Formation of the dithiane: Reaction of an aldehyde (in this case, pivaldehyde, to introduce the tert-butyl group) with 3,5-pentanedithiol.

Deprotonation: Treatment with a strong base (e.g., n-BuLi) to generate the nucleophilic 2-lithio species.

Reaction with an electrophile (E+): Formation of a new carbon-carbon bond.

Deprotection: Hydrolysis of the dithiane to reveal the ketone functionality.

This strategy has been widely employed in the synthesis of complex molecules due to its reliability and the broad scope of compatible electrophiles. wikipedia.org

Stereocontrol and Diastereoselectivity in Nucleophilic Additions

When the 2-lithio derivative of this compound reacts with prochiral electrophiles, such as aldehydes or ketones, the formation of new stereocenters can lead to diastereomeric products. The stereochemical outcome of these reactions is influenced by the conformational preferences of the dithiane ring and the steric and electronic interactions in the transition state.

The 4,6-dimethyl substitution pattern in the dithiane ring leads to a preferred chair conformation with the methyl groups in equatorial positions to minimize steric strain. The bulky tert-butyl group at the C-2 position will also preferentially occupy an equatorial position. Upon lithiation, the geometry of the carbanion and the position of the lithium counterion will influence the trajectory of the incoming electrophile.

In nucleophilic additions to cyclohexanone (B45756) derivatives, the stereoselectivity is often governed by a balance of steric hindrance and stereoelectronic effects. researchgate.net Axial attack is often favored due to stereoelectronic reasons, while equatorial attack is favored on steric grounds. researchgate.net For the 2-lithio-2-tert-butyl-4,6-dimethyl-1,3-dithiane, the presence of the bulky equatorial tert-butyl group would be expected to significantly hinder the equatorial approach of an electrophile. Consequently, axial attack is the more likely pathway, leading to a predictable diastereoselectivity in the addition products. The precise diastereomeric ratio will, however, also depend on the nature of the electrophile and the reaction conditions.

Electrophilic Reactions and Functionalization at the Dithiane Ring

While the predominant reactivity of this compound involves the nucleophilic character of its 2-lithio derivative, the sulfur atoms in the dithiane ring possess lone pairs of electrons and can themselves react as nucleophiles towards strong electrophiles.

A common electrophilic reaction at the sulfur atoms is oxidation. Treatment of the dithiane with oxidizing agents can lead to the formation of sulfoxides and sulfones. The oxidation can be controlled to yield the mono-sulfoxide, di-sulfoxide, or the corresponding sulfones, depending on the oxidant and stoichiometry. For instance, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often used for such transformations. The steric hindrance provided by the tert-butyl and dimethyl groups may influence the rate and stereoselectivity of the oxidation.

The sulfur atoms can also be targeted by other electrophiles, such as alkylating agents, although this is less common than the C-2 lithiation pathway. In general, the dithiane ring is relatively stable to a range of electrophilic reagents, which is a key property for its use as a protecting group.

Mechanistic Pathways of Sulfur-Mediated Transformations (e.g., Rearrangements, Eliminations)

The sulfur atoms in the dithiane ring can mediate a variety of transformations, including rearrangements and eliminations, particularly when the sulfur is oxidized. A prominent example is the Pummerer rearrangement, which occurs when a sulfoxide (B87167) with an α-proton is treated with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA). nih.govwikipedia.org

The mechanism of the Pummerer rearrangement involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion. nih.govwikipedia.orgcdnsciencepub.com This electrophilic intermediate is then trapped by a nucleophile, resulting in the formation of an α-acyloxy thioether. wikipedia.org In the context of a 2-substituted-1,3-dithiane 1-oxide, this rearrangement can be used to introduce functionality at the C-2 position. uobasrah.edu.iq Studies on related systems have shown that the Pummerer rearrangement can be induced in dithiane oxides, leading to novel transformations. uobasrah.edu.iqcardiff.ac.uk

Elimination reactions are also possible, especially under basic conditions. Gas-phase studies on 1,3-dithiane (B146892) have shown that it can undergo successive elimination reactions upon treatment with anionic bases, competing with deprotonation at the C-2 position. utk.edu While these conditions are not typical for solution-phase synthesis, they highlight the potential for elimination pathways, which could be influenced by the substitution pattern of the dithiane ring.

Cleavage and Deprotection Strategies for Dithiane Moiety

The final step in many synthetic sequences involving this compound is the cleavage of the dithiane moiety to unmask the carbonyl group. organic-chemistry.org This deprotection can be challenging due to the stability of the dithiane ring. organic-chemistry.org A variety of methods have been developed, which can be broadly categorized into oxidative and metal-based procedures.

Metal-Based Cleavage: Reagents containing soft metal ions that have a high affinity for sulfur are commonly used. Mercury(II) salts, such as mercuric chloride (HgCl2) or mercuric oxide (HgO), in the presence of a proton source, are classic reagents for this purpose. wikipedia.orgnih.govuwindsor.ca The reaction is thought to proceed through coordination of the mercury ion to the sulfur atoms, facilitating hydrolysis. Other metal salts, including those of silver(I), copper(II), and thallium(III), have also been employed. asianpubs.orgresearchgate.net

ReagentConditionsTypical YieldReference
HgCl2, CaCO3aq. CH3CN, refluxHigh wikipedia.org
HgO, BF3·OEt2aq. THFHigh uwindsor.ca
CuCl2, CuOAcetone, refluxGood to High researchgate.net
AgNO3aq. CH3CNGood organic-chemistry.org

Oxidative Cleavage: A range of oxidative methods can also effect the cleavage of dithianes. These methods avoid the use of toxic heavy metals. Common oxidative reagents include N-bromosuccinimide (NBS), ceric ammonium (B1175870) nitrate (B79036) (CAN), and hypervalent iodine compounds like bis(trifluoroacetoxy)iodobenzene (PIFA) or o-iodoxybenzoic acid (IBX). organic-chemistry.org More recently, methods using hydrogen peroxide with an iodine catalyst have been developed as a milder and more environmentally friendly alternative. lookchem.com

ReagentConditionsTypical YieldReference
N-Bromosuccinimide (NBS)aq. AcetoneGood to High organic-chemistry.org
Ceric Ammonium Nitrate (CAN)aq. CH3CNHigh organic-chemistry.org
o-Iodoxybenzoic Acid (IBX)DMSOGood to High organic-chemistry.org
H2O2, I2 (cat.)aq. SDSHigh lookchem.com

The choice of deprotection method often depends on the other functional groups present in the molecule, as the conditions for dithiane cleavage can be harsh. The steric hindrance from the tert-butyl and dimethyl groups in this compound might influence the reaction rate of deprotection, potentially requiring more forcing conditions compared to less substituted dithianes.

Applications of 2 Tert Butyl 4,6 Dimethyl 1,3 Dithiane in Complex Organic Synthesis

Utilization as a Versatile C1 Synthon

The primary application of 1,3-dithianes, including 2-tert-butyl-4,6-dimethyl-1,3-dithiane, is as a masked acyl anion or formyl anion equivalent. In standard organic chemistry, the carbon atom of a carbonyl group is electrophilic. However, by converting an aldehyde into a 1,3-dithiane (B146892), the C2 proton becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium. youtube.com This deprotonation generates a nucleophilic carbanion, specifically a 2-lithio-1,3-dithiane derivative. quimicaorganica.org

This lithiated species serves as a versatile C1 synthon, effectively acting as a nucleophilic equivalent of a formyl group (-CHO) or an acyl group (R-CO-). The stability of the dithiane anion is attributed to the polarizability of the adjacent sulfur atoms. organic-chemistry.org After the nucleophilic anion has been used to form a new carbon-carbon bond by reacting with an electrophile, the dithiane group can be hydrolyzed back to a carbonyl group. Common methods for this deprotection step include the use of mercury(II) salts, or oxidative methods with reagents like bis(trifluoroacetoxy)iodobenzene. wikipedia.orgorganic-chemistry.org This two-step sequence of C-C bond formation followed by deprotection allows for the synthesis of ketones, aldehydes, and other carbonyl-containing compounds that would be difficult to access through conventional synthetic routes. britannica.com

Role in Carbon-Carbon Bond Formation Methodologies

The nucleophilic carbanion generated from this compound can participate in a wide array of carbon-carbon bond-forming reactions. The choice of electrophile dictates the structure of the final product after hydrolysis. This methodology, often referred to as the Corey-Seebach reaction, provides a powerful tool for molecular construction. organic-chemistry.orgbritannica.com

The lithiated dithiane reacts efficiently with a diverse range of electrophiles:

Alkyl Halides and Sulfonates: Primary alkyl halides (bromides and iodides) and arenesulfonates react smoothly with the dithiane anion in nucleophilic substitution reactions to form 2-alkyl-1,3-dithianes. uwindsor.caorganic-chemistry.org Subsequent hydrolysis provides ketones.

Epoxides: Nucleophilic ring-opening of epoxides by the dithiane anion yields β-hydroxyalkyl dithianes, which are precursors to β-hydroxy ketones. wikipedia.orguwindsor.ca

Carbonyl Compounds: Aldehydes and ketones react readily with the lithiated dithiane to afford α-hydroxyketone precursors after a standard workup. wikipedia.org

Acylating Reagents: Reaction with acylating reagents such as esters or acid chlorides can lead to the formation of α-diketones. uwindsor.ca

Trialkylboranes: In more advanced methodologies, lithiated dithiane oxides have been shown to react with trialkylboranes, where an alkyl group migrates from boron to carbon, ultimately leading to the formation of ketones or alcohols after oxidation. cardiff.ac.uk

The table below summarizes the versatility of this methodology.

ElectrophileIntermediate ProductFinal Product (after hydrolysis)
Alkyl Halide (R-X)2-Alkyl-1,3-dithianeKetone
Epoxide2-(β-Hydroxyalkyl)-1,3-dithianeβ-Hydroxy ketone
Aldehyde/Ketone2-(α-Hydroxyalkyl)-1,3-dithianeα-Hydroxy ketone
Ester (R-COOR')2-Acyl-1,3-dithianeα-Diketone

This interactive table showcases the diverse outcomes based on the electrophile used in conjunction with the dithiane synthon.

Strategic Use in Total Synthesis of Natural Products and Bioactive Compounds

The reliability and versatility of dithiane chemistry have made it a cornerstone in the total synthesis of numerous complex natural products. The dithiane group serves as a robust masked carbonyl, allowing for the formation of key carbon-carbon bonds early in a synthetic sequence, which can then be unmasked in a later step. uwindsor.ca

Key examples include:

(-)-Maytansinol: In the synthesis of the ansa macrolide maytansinol, a potent antimitotic agent, dithiane chemistry was employed to construct a key fragment. nih.govacs.org The nucleophilic opening of an epoxide by 2-lithio-1,3-dithiane was a crucial step in elaborating the side chain of the molecule. uwindsor.ca Subsequent formylation of the resulting dithiane intermediate provided a necessary aldehyde functionality for further transformations. uwindsor.ca

(+)-Vermiculin: The synthesis of this antibiotic macrodiolide also featured dithiane methodology. nih.gov A key step involved the coupling of 2-methyl-1,3-dithiane (B1361393) anion with a complex epoxide fragment. This reaction established a critical carbon-carbon bond, and the dithiane moiety was carried through several steps before being hydrolyzed to reveal a ketone in the final stages of the synthesis. uwindsor.ca

The strategic application of dithiane synthons in these syntheses highlights their importance for creating complex carbon skeletons that are prevalent in biologically active molecules.

Natural ProductClassRole of Dithiane ChemistryReference(s)
(-)-MaytansinolAnsa MacrolideEpoxide opening and formylation to build a key fragment. uwindsor.canih.gov
(+)-VermiculinMacrodiolide AntibioticCoupling with an epoxide to form a key C-C bond in the macrocycle backbone. uwindsor.ca
Lipid Diol from Notheia anomalaDiolAcylation of a dithiane-derived dianion to form a cyclic hemiacetal intermediate. uwindsor.ca

This interactive table provides examples of natural products synthesized using 1,3-dithiane-based strategies.

Integration into Cascade and Multicomponent Reactions

While 1,3-dithianes are most commonly used in a stepwise fashion, their unique reactivity has been harnessed in more complex, one-pot sequences that resemble cascade or multicomponent processes. A notable example is the "linchpin coupling" protocol based on anion relay chemistry (ARC). organic-chemistry.org

In this strategy, a 2-silylated-1,3-dithiane is first deprotonated. The resulting anion reacts with an epoxide, which also contains a distal trialkylsilyl group. The ring-opening of the epoxide generates an oxyanion. The addition of a polar additive like hexamethylphosphoramide (B148902) (HMPA) then triggers a solvent-controlled 1,4-Brook rearrangement. This rearrangement transfers the silyl (B83357) group from the carbon to the oxygen, simultaneously relaying the negative charge to the distal carbon, creating a new nucleophilic center. This newly formed anion can then be trapped by a second electrophile, all in a single reaction vessel. organic-chemistry.org This sequence allows for the stereoselective formation of three-component adducts and has been applied to the synthesis of complex polyol chains. uwindsor.ca

Direct participation of this compound in classical multicomponent reactions (MCRs) like the Ugi or Passerini reactions is not widely documented. Such reactions typically require components with specific electronic and steric properties (e.g., isocyanides, carboxylic acids) that are distinct from the reactivity profile of a dithiane anion. However, the principles of dithiane chemistry allow for its use in sequential one-pot reactions that build molecular complexity efficiently.

Applications in Advanced Material Precursor Synthesis

A review of the scientific literature indicates that the use of this compound and related 1,3-dithianes as precursors for advanced materials is not a well-established or documented application. The primary utility of these compounds lies in their role as synthetic intermediates in organic and medicinal chemistry, where the dithiane moiety is typically removed to unveil a carbonyl group. Their function is overwhelmingly tactical, aimed at constructing the carbon framework of a target molecule rather than being incorporated as a permanent structural unit in a polymer or material. Therefore, applications in fields such as polymer chemistry or materials science are not prominent.

Advanced Spectroscopic and Diffraction Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics and stereochemistry of 2-tert-butyl-4,6-dimethyl-1,3-dithiane in solution. The bulky tert-butyl group at the C2 position predominantly locks the dithiane ring into a chair conformation where this substituent occupies an equatorial position to minimize steric strain. This conformational preference significantly influences the chemical shifts and coupling constants of the ring protons.

Coupling Constants: The vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative for deducing dihedral angles and, consequently, the ring's conformation. For a chair conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinctly different. In the case of the cis-isomer of this compound, where the methyl groups are at C4 and C6, specific coupling patterns are expected.

Interaction Expected Coupling Constant (Hz) Conformational Information
H2a - H(tert-butyl)~2-4Gauche relationship
H4a - H5a~10-13Trans-diaxial relationship
H4a - H5e~2-5Axial-equatorial relationship
H6a - H5a~10-13Trans-diaxial relationship
H6a - H5e~2-5Axial-equatorial relationship
H4e - H5a~2-5Equatorial-axial relationship
H4e - H5e~2-5Gauche relationship

Note: 'a' denotes axial and 'e' denotes equatorial protons. The values presented are typical for 1,3-dithiane (B146892) systems and may vary slightly for the specific compound.

Nuclear Overhauser Effect (NOE): NOE experiments provide through-space correlations between protons that are in close proximity, which is invaluable for confirming stereochemical assignments. For the cis-isomer, NOE enhancements would be expected between the axial protons at C2, C4, and C6, as well as between the axial methyl protons and other axial protons on the same side of the ring. Conversely, the equatorial tert-butyl group would show NOEs to nearby equatorial and axial protons. The observation of specific NOE correlations allows for the unambiguous assignment of the relative stereochemistry of the substituents.

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insights into the bonding and conformational state of this compound. The vibrational modes of the molecule are sensitive to its geometry and the nature of its chemical bonds.

Characteristic Vibrational Modes:

C-H Stretching: Vibrations in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching modes of the methyl and tert-butyl groups, as well as the dithiane ring.

C-S Stretching: The C-S stretching vibrations typically appear in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. The exact position and number of these bands can be sensitive to the conformation of the dithiane ring.

Skeletal Vibrations: The complex skeletal vibrations of the ring, involving C-C and C-S bonds, appear at lower frequencies and are also conformation-dependent.

The presence of the bulky tert-butyl group, which restricts conformational flexibility, leads to a more defined and less complex vibrational spectrum compared to more flexible analogues. A comparative analysis of the IR and Raman spectra can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.

Vibrational Mode Approximate Frequency Range (cm⁻¹) Spectroscopic Technique
C-H stretching (alkyl)2850-3000IR, Raman
CH₂ bending1450-1470IR, Raman
CH₃ bending1365-1385 (tert-butyl), 1370-1380 (methyl)IR, Raman
C-S stretching600-800IR, Raman
Ring deformation< 600Raman

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state. Beyond basic unit cell data, a detailed analysis of the crystal structure reveals precise bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

For this compound, a single-crystal X-ray diffraction study would be expected to confirm the chair conformation of the 1,3-dithiane ring. The analysis would precisely quantify the degree of ring puckering and the spatial arrangement of the substituents.

Key Conformational Aspects from Crystallography:

Chair Conformation: The dithiane ring is expected to adopt a chair conformation with the bulky tert-butyl group in an equatorial position to minimize 1,3-diaxial interactions.

Substituent Orientation: The methyl groups at the C4 and C6 positions in the cis-isomer would also be expected to preferentially occupy equatorial positions to further reduce steric hindrance.

Bond Lengths and Angles: Precise measurements of C-S and C-C bond lengths and C-S-C and S-C-S bond angles would provide insight into any ring strain. The S-C-S bond angle at the C2 position is typically smaller than the tetrahedral angle due to the presence of the two sulfur atoms.

Torsional Angles: The torsional angles within the ring define the exact shape of the chair and can be compared with theoretical calculations and data from related structures.

Mass Spectrometry for Elucidating Reaction Intermediates and Pathways

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural information and insights into reaction mechanisms.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺), and subsequent fragmentation will lead to a series of characteristic daughter ions. The fragmentation of 1,3-dithianes is often initiated by cleavage of the C-S bonds.

Expected Fragmentation Pathways:

Loss of the tert-butyl group: A prominent fragmentation pathway is the loss of the tert-butyl radical (•C(CH₃)₃), leading to a stable cation at m/z = [M - 57]⁺. This is often a base peak in the spectrum.

Ring Cleavage: The dithiane ring can undergo cleavage to produce various sulfur-containing fragments. For example, cleavage of the C2-S1 and C4-C5 bonds can lead to the formation of characteristic ions.

Loss of methyl groups: The loss of methyl radicals (•CH₃) from the molecular ion or subsequent fragments can also be observed, leading to peaks at m/z = [M - 15]⁺ and so on.

The study of the fragmentation patterns of isotopically labeled this compound could be used to further elucidate the rearrangement processes that occur in the mass spectrometer. In the context of reaction monitoring, MS can be used to identify reaction intermediates and byproducts, thereby helping to elucidate reaction pathways.

Computational and Theoretical Investigations of 2 Tert Butyl 4,6 Dimethyl 1,3 Dithiane

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Ab-initio, DFT)

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-tert-butyl-4,6-dimethyl-1,3-dithiane. Methodologies such as ab-initio (from the beginning) Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbital energies. youtube.comresearchgate.netdocumentsdelivered.com

DFT methods, particularly those using hybrid functionals like B3LYP, have proven to be a robust balance of computational cost and accuracy for studying systems like 1,3-dithianes. figshare.comresearchgate.net These calculations can determine key energetic properties for the various stereoisomers of this compound, such as total electronic energies, enthalpies of formation, and Gibbs free energies. This data is crucial for predicting the relative thermodynamic stability of different isomers and conformers.

For instance, calculations would reveal the energetic consequences of the bulky tert-butyl group at the C2 position and the methyl groups at C4 and C6. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations

Property Description Significance for this compound
Total Electronic Energy The total energy of the molecule in its optimized geometry. Used to compare the relative stability of different stereoisomers and conformers.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the propensity to react with electrophiles; localization shows likely sites of electron donation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the propensity to react with nucleophiles; localization shows likely sites of electron acceptance.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A larger gap generally implies higher kinetic stability and lower chemical reactivity.

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential onto the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Due to the flexibility of the six-membered dithiane ring, this compound can exist in several conformations, primarily chair and twist-boat forms. figshare.comacs.org Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape and identifying the most stable geometries.

MM methods use classical force fields (like MM2, MM3, or AMBER) to calculate the potential energy of a molecule as a function of its geometry. This approach is computationally less intensive than quantum mechanics, allowing for the rapid exploration of many possible conformations. For a polysubstituted ring like this compound, MM calculations can predict the preferred orientation (axial vs. equatorial) of the tert-butyl and methyl substituents in the dominant chair conformation. The large steric bulk of the tert-butyl group at C2 is expected to strongly favor an equatorial position to minimize 1,3-diaxial interactions.

MD simulations build upon this by solving Newton's equations of motion for the atoms over time, providing a view of the molecule's dynamic behavior. This can reveal the pathways and energy barriers for conformational changes, such as the ring inversion from one chair form to another. nih.gov For this molecule, the chair-to-chair interconversion would be significantly hindered by the need for the bulky tert-butyl group to pass through a high-energy planar or twist-boat transition state. figshare.com

Table 2: Key Conformational States and Properties

Conformation Description Expected Stability for this compound
Chair The most stable conformation for unsubstituted 1,3-dithiane (B146892). figshare.com Highly favored, with the C2-tert-butyl group locked in an equatorial position. The C4 and C6 methyl groups will adopt positions that minimize steric strain.
Twist-Boat A flexible, higher-energy conformation. Significantly less stable than the chair form due to torsional strain, unless severe steric clashes in the chair form force a twist.

| Boat | A high-energy transition state between twist-boat forms. figshare.com | Not a stable conformer, but a point on the conformational interconversion pathway. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical methods are instrumental in predicting the reactivity of this compound. A key reaction of 1,3-dithianes is the deprotonation at the C2 position by a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion, a cornerstone of the Corey-Seebach reaction. youtube.comorganic-chemistry.org

Computational models can predict the acidity (pKa) of the C2 proton. The presence of the electron-withdrawing sulfur atoms stabilizes the resulting carbanion. The calculations can also model the transition states of subsequent reactions of this dithianyl anion with various electrophiles (such as alkyl halides or carbonyl compounds). youtube.comscribd.com By comparing the activation energies for different possible reaction pathways, chemists can predict the regioselectivity and stereoselectivity of the products.

For this compound, deprotonation at C2 is blocked by the tert-butyl group. Reactivity would therefore be predicted at other sites, though these would be significantly less acidic. If a reaction were to occur at the ring, for example, with an electrophile attacking a sulfur atom, computational modeling of the transition state energies would predict the most likely outcome. The stereochemistry of the ring, dictated by the cis/trans arrangement of the methyl groups, would heavily influence the trajectory of an incoming reagent, and simulations can predict the preferred direction of attack, leading to a specific stereoisomer as the product.

Analysis of Non-Covalent Interactions and Stereoelectronic Effects

The conformation and reactivity of this compound are subtly but significantly influenced by stereoelectronic effects and non-covalent interactions. researchgate.net These are orbital-level interactions that stabilize or destabilize certain geometries. Natural Bond Orbital (NBO) analysis is a common computational technique used to identify and quantify these effects. researchgate.netresearchgate.net

A primary stereoelectronic interaction in 1,3-dithianes is the anomeric effect. scripps.edu This effect generally describes the stabilization that occurs when a lone pair on a heteroatom (like sulfur) aligns anti-periplanar to an adjacent polar bond (a σ* acceptor orbital). researchgate.netacs.org In the dithiane ring, this involves interactions between the sulfur lone pairs (nS) and the antibonding orbitals of adjacent C-S and C-H bonds (σC-S, σC-H). acs.org

Table 3: Common Stereoelectronic Interactions in the 1,3-Dithiane Ring

Interaction Type Donor Orbital Acceptor Orbital Description and Significance
Anomeric Effect Sulfur lone pair (nS) C-S antibonding (σC-S) A key stabilizing interaction that influences ring geometry and the orientation of substituents at C2.
Hyperconjugation Sulfur lone pair (nS) C-H antibonding (σC-H) Stabilizes the conformation by delocalizing electron density from a sulfur lone pair into an adjacent C-H bond, often affecting bond lengths. researchgate.netacs.org

| Hyperconjugation | C-H or C-C sigma bond (σC-H/C-C) | C-S antibonding (σ*C-S) | Involves delocalization from a bonding orbital into the empty antibonding orbital of a C-S bond, contributing to conformational stability. acs.org |

Derivatization and Functionalization Strategies of 2 Tert Butyl 4,6 Dimethyl 1,3 Dithiane

Oxidation of Sulfur Atoms to Sulfoxides and Sulfones

The sulfur atoms in 2-tert-butyl-4,6-dimethyl-1,3-dithiane can be selectively oxidized to form the corresponding sulfoxides and sulfones. This process introduces new chiral centers and significantly alters the electronic and steric properties of the molecule. The oxidation can be controlled to yield either the mono-oxidized product (sulfoxide) or the di-oxidized product (sulfone).

To Sulfoxides: Selective mono-oxidation to the sulfoxide (B87167) can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions. cardiff.ac.ukresearchgate.net The oxidation of one sulfur atom in the dithiane ring creates a chiral center at that sulfur. For a specific diastereomer of this compound (e.g., the cis-4,6-dimethyl isomer), this oxidation can lead to two diastereomeric sulfoxides, depending on whether the oxygen is added to the axial or equatorial position relative to the ring conformation. The stereochemical outcome is often influenced by the steric hindrance of the substituents on the ring, with the oxidant preferentially attacking the less hindered sulfur face.

To Sulfones: Further oxidation of the sulfoxide or direct oxidation of the dithiane with a stronger oxidizing agent or an excess of a milder one leads to the formation of the sulfone. organic-chemistry.org Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or an excess of m-CPBA can be employed for this purpose. organic-chemistry.org The resulting sulfone, this compound-1,1,3,3-tetraoxide, is a significantly more polar and sterically demanding molecule. The oxidation to the sulfone can also produce different stereoisomers depending on the relative orientation of the sulfonyl groups.

The table below summarizes common oxidation strategies for dithianes.

Oxidizing AgentProductKey Features
m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.)SulfoxideGood selectivity for mono-oxidation at low temperatures. Stereoselectivity depends on substrate.
Sodium periodate (NaIO₄)SulfoxideMild and selective reagent for sulfoxide formation. cardiff.ac.uk
Hydrogen peroxide (H₂O₂)Sulfoxide or SulfoneStoichiometry and catalyst control the outcome. Can lead to sulfone with excess reagent or catalyst. organic-chemistry.org
m-CPBA (>2 eq.) or H₂O₂ (excess)SulfoneStronger conditions drive the reaction to the fully oxidized sulfone. organic-chemistry.org
[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridineChiral SulfoxideUsed for asymmetric sulfide (B99878) oxidation to produce enantiomerically enriched sulfoxides. orgsyn.org

Functionalization at Peripheral Positions of the Dithiane Ring

Functionalization of this compound at positions other than the sulfur atoms primarily involves reactions at the C4 and C6 methyl groups. The C2 position is blocked by the tert-butyl group, precluding the well-known deprotonation-alkylation sequence common to many other 1,3-dithianes which serve as acyl anion equivalents. ddugu.ac.inuwindsor.ca

The methyl groups at the C4 and C6 positions are potential sites for functionalization via deprotonation followed by reaction with an electrophile. This would require a very strong base, such as an organolithium reagent (e.g., n-butyllithium) potentially in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to generate a carbanion. However, this approach can be challenging due to potential side reactions, including ring cleavage or reaction at other sites. utk.edu

Assuming successful deprotonation of a methyl group, the resulting anion could react with a variety of electrophiles to introduce new functional groups.

The table below outlines potential strategies for peripheral functionalization.

StepReagent/ElectrophileResulting Functional Group
1. Deprotonationn-Butyllithium / TMEDACarbanion at methyl group
2. Electrophilic Quench (Examples)Alkyl halides (e.g., CH₃I)Elongated alkyl chain (e.g., ethyl group)
Carbonyl compounds (e.g., benzaldehyde)Hydroxyalkyl group
Carbon dioxide (CO₂) followed by acidic workupCarboxylic acid group
Silyl (B83357) halides (e.g., TMSCl)Silylmethyl group

Generation of Chiral Dithiane Derivatives for Asymmetric Synthesis

The this compound molecule itself contains stereocenters at C4 and C6, leading to cis and trans diastereomers. These inherent chiral features can be exploited to generate more complex chiral derivatives for use in asymmetric synthesis. A primary strategy involves the stereoselective oxidation of one of the sulfur atoms to a sulfoxide, which introduces an additional chiral center. orgsyn.orgacs.org

The creation of an enantiomerically pure dithiane S-oxide transforms the dithiane into a chiral auxiliary. orgsyn.org This can be achieved through asymmetric oxidation using chiral oxidizing agents, such as chiral oxaziridines (e.g., [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine), or by resolution of the racemic sulfoxide mixture. orgsyn.org

Once a single diastereomer of the chiral sulfoxide is obtained, it can be used to direct subsequent bond-forming reactions. For instance, if a functional group were present at the C2 position, the chiral sulfoxide could direct the stereoselective addition of nucleophiles. While the tert-butyl group at C2 in the title compound prevents this direct application, the principles can be applied to other dithiane systems. The chiral environment created by the sulfoxide and the ring substituents can create a facial bias, leading to high diastereoselectivity in reactions at other positions of the molecule, should they be made reactive. cardiff.ac.uk

These chiral building blocks are valuable intermediates in the synthesis of complex, enantiomerically pure molecules. researchgate.net The dithiane oxide moiety can influence the stereochemical course of reactions such as aldol (B89426) additions, Michael additions, and alkylations on side chains attached to the ring. nih.gov

The table below highlights approaches to generate and utilize chiral dithiane derivatives.

StrategyMethodApplication in Asymmetric Synthesis
Asymmetric Oxidation Use of chiral oxidizing agents like chiral oxaziridines or Sharpless-type oxidation conditions to convert one sulfur atom into a sulfoxide with high enantiomeric excess (ee). orgsyn.orgCreates an enantiopure sulfoxide that can act as a chiral auxiliary to control the stereochemistry of subsequent reactions.
Diastereoselective Reactions The existing stereocenters (C4, C6, and the S-oxide) collectively create a chiral environment that can direct the approach of reagents to other parts of the molecule, achieving high diastereoselectivity.Useful in constructing complex molecules where multiple stereocenters need to be set with a specific relative and absolute configuration.
Resolution of Racemates Separation of racemic sulfoxide mixtures through classical resolution techniques, such as the formation of diastereomeric adducts with a chiral resolving agent, followed by separation. acs.orgProvides access to enantiomerically pure starting materials for further synthetic transformations.
Use as Chiral Acyl Anion Equivalents While not applicable to the title compound due to the C2-tert-butyl group, other chiral 2-substituted-1,3-dithiane-1-oxides can be deprotonated at C2 and reacted with electrophiles diastereoselectively.A powerful method for the asymmetric synthesis of α-hydroxy ketones, α-amino ketones, and other important chiral building blocks. nih.gov

Future Research Directions and Emerging Paradigms in Substituted 1,3 Dithiane Chemistry

Catalytic Approaches Involving Dithiane Reagents (e.g., Transition Metal Catalysis, Organocatalysis)

The traditional use of stoichiometric strong bases like n-butyllithium to generate dithiane anions presents limitations in functional group tolerance and safety. organic-chemistry.org Future research is increasingly focused on catalytic methods to activate dithianes.

Transition Metal Catalysis: Palladium-catalyzed asymmetric allylic substitution has been successfully demonstrated using 2-substituted-1,3-dithianes as acyl anion equivalents. acs.org For a substrate like 2-tert-butyl-4,6-dimethyl-1,3-dithiane, the significant steric hindrance at the C2 position would be a critical factor. While this bulk may impede the approach of a large metal catalyst, it could also be leveraged to enhance stereoselectivity by locking the conformation of the dithiane ring and creating a more defined chiral pocket. Similarly, directing-group strategies, such as Rh(III)-catalyzed C-H amidation, could be explored where the dithiane moiety directs functionalization of adjacent C(sp³)–H bonds. acs.org The substitution pattern of the target compound would be expected to heavily influence the regioselectivity of such transformations.

Organocatalysis: The development of organocatalytic methods for dithiane chemistry is a promising frontier. For instance, the conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes has been achieved with high enantioselectivity using cinchona-derived bifunctional catalysts. rsc.orgresearchgate.net Applying this to this compound introduces intriguing possibilities. The inherent chirality from the cis-4,6-dimethyl backbone could either synergize (a matched case) or antagonize (a mismatched case) the chiral organocatalyst, leading to diastereoselective control. The bulky tert-butyl group would influence the acidity of the C2 proton, potentially requiring modification of the catalytic system.

Table 1: Representative Organocatalytic Addition of 2-Carboxythioester-1,3-dithiane to Nitroalkenes
Catalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
20Room Temp-- rsc.org
1008591 rsc.org
506090 rsc.org
Data illustrates the effect of catalyst loading and temperature on a similar dithiane system. rsc.org Such parameters would be key to optimizing reactions for more substituted dithianes.

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis and application of dithianes involves integrating advanced laboratory technologies to improve efficiency, safety, and scalability.

Flow Chemistry: Continuous-flow manufacturing offers significant advantages for dithiane chemistry, particularly in managing exothermic reactions and handling hazardous reagents. nih.gov The synthesis of this compound itself, likely from 3,5-heptanedithiol and pivalaldehyde, could be optimized under flow conditions for superior heat and mass transfer. uc.pt More importantly, subsequent deprotonation using n-BuLi and reaction with electrophiles could be performed more safely in a closed-loop flow system, minimizing operator exposure and allowing for precise temperature control to reduce side reactions. nih.gov

Automated Synthesis: Automated synthesis platforms can accelerate the exploration of dithiane reactivity. sigmaaldrich.commerckmillipore.com A modular system could be envisioned where a cartridge containing the dithiane substrate is reacted with a base from a second cartridge, followed by the addition of an electrophile from a library of building blocks. nih.govresearchgate.net This would enable high-throughput screening of reaction conditions and rapid generation of a diverse set of derivatives from this compound for applications in drug discovery and materials science.

Development of New Asymmetric Transformations Incorporating Dithiane Chirality

The inherent chirality of the dithiane backbone itself is an underutilized feature in asymmetric synthesis. The cis-isomer of 4,6-dimethyl-1,3-dithiane possesses C₂ symmetry, making it a chiral scaffold.

When functionalized at the C2 position with a bulky tert-butyl group, the conformational rigidity of the ring is enhanced. Upon deprotonation, this creates a chiral nucleophile where the stereochemical information is held within the backbone. The addition of this chiral lithiated species to prochiral electrophiles, such as aldehydes or imines, could proceed with high levels of diastereoselectivity. nih.gov This approach would represent a powerful method for substrate-controlled asymmetric synthesis, where the dithiane acts not just as an acyl anion equivalent but also as the primary source of stereocontrol. Research in this area would focus on how the interplay between the C2-tert-butyl group and the C4/C6-methyl groups dictates the facial selectivity of the nucleophilic attack.

Table 2: Diastereoselective Addition of 2-Lithio-1,3-dithianes to Chiral Imines
DithianeElectrophile (Imine)Yield (%)Diastereomeric Ratio (d.r.)Reference
2-Lithio-1,3-dithianeChiral N-phosphonyl imineup to 82>99:1 nih.gov
2-Lithio-2-alkyl-1,3-dithianeChiral N-sulfinyl imine70-8492:8 to >97:3 nih.gov
Examples from the literature show high diastereoselectivity controlled by a chiral electrophile. nih.gov Future work on this compound would explore how the chiral dithiane nucleophile itself can control this outcome.

Exploration of Novel Reactivity Patterns for Highly Substituted Dithianes

The steric congestion in this compound may unlock novel reactivity patterns not observed in simpler dithianes. researchgate.net

The classic C2-deprotonation could be significantly hindered, prompting the exploration of alternative activation methods. For example, photocatalytic, base-free Corey-Seebach reactions could provide a mild pathway to the corresponding C2-anion equivalent, bypassing the need for strong bases entirely. researchgate.net This approach relies on a reductive radical-polar crossover mechanism and could be particularly advantageous for sterically demanding substrates.

Furthermore, the steric shield provided by the substituents might alter the molecule's reactivity away from the C2 position. Reactions that are minor pathways in less substituted systems, such as those involving the sulfur atoms or C-S bond cleavage, could become dominant. For instance, reactions of 2-aryl-1,3-dithianes with the highly strained molecule [1.1.1]propellane have been reported, proceeding via a two-electron pathway rather than a radical mechanism. nih.gov Investigating the reaction of this compound with such unique reagents could reveal unexpected transformations driven by steric and electronic effects. Complex rearrangements and migrations, such as those observed in reactions of dithiane oxides with trialkylboranes, could also show unique outcomes dictated by the sterically demanding framework. tandfonline.comcardiff.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Tert-butyl-4,6-dimethyl-1,3-dithiane, and how do steric effects influence the reaction efficiency?

  • Methodology : The compound can be synthesized via lithiation of a precursor dithiane followed by alkylation. For example, 2-lithio-1,3-dithiane derivatives react with tert-butyl halides or carbonyl compounds under controlled conditions (e.g., −78°C in THF). Steric hindrance from the tert-butyl group necessitates slow addition of reagents and extended reaction times to ensure complete substitution . Purification often requires chromatography or recrystallization to isolate the product from unreacted starting materials.

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for related dithianes like 2-phenyl-1,3-dithiane oxides . Complementary techniques include 1H^1 \text{H}, 13C^{13}\text{C}, and 77Se^{77}\text{Se} NMR (if selenium analogs exist) to analyze electronic environments and coupling constants. IR spectroscopy can identify sulfur-related vibrations (e.g., C-S stretching at 600–700 cm1^{-1}) .

Q. What are the key challenges in characterizing the oxidation products of this compound?

  • Methodology : Oxidation with hydrogen peroxide or mCPBA typically yields sulfoxides. The tert-butyl group may induce steric shielding, favoring equatorial sulfoxide formation (as seen in 4,6-dimethyl-1,3-dithiane, where equatorial:axial sulfoxide ratios reach 98:2) . High-resolution MS and temperature-dependent NMR can resolve isomeric mixtures, while kinetic studies (e.g., monitoring 1H^1 \text{H} NMR shifts over time) quantify reaction rates .

Advanced Research Questions

Q. How do substituents like tert-butyl and methyl groups influence the acid-base properties of 1,3-dithianes in different solvents?

  • Methodology : Acidities can be measured via equilibrium studies in solvents like THF or DMSO using cesium ion pairs. For example, 2-methyl-1,3-dithiane has a pKa_\text{a} of 38.2 in THF, while bulkier substituents like tert-butyl may further lower acidity due to increased steric strain . Comparative studies should include variable-temperature 1H^1 \text{H} NMR to track deprotonation dynamics and computational modeling (e.g., DFT) to assess electronic effects .

Q. What mechanistic insights explain the regioselectivity of electrophilic attacks on this compound?

  • Methodology : The tert-butyl group directs electrophiles to less hindered positions (e.g., axial vs. equatorial sulfur). Kinetic isotope effects and Hammett plots can elucidate electronic vs. steric contributions. For oxidation reactions, isotopic labeling (e.g., 18O^{18}\text{O}) combined with MS/MS fragmentation reveals oxygen insertion pathways .

Q. How can this compound serve as a model system for studying non-covalent interactions in organosulfur chemistry?

  • Methodology : Crystallographic data (e.g., bond angles and torsion angles) can identify sulfur-sulfur lone pair interactions or CH-π\pi interactions influenced by the tert-butyl group. Computational studies (MP2/CCSD(T)) quantify these interactions, while variable-concentration NMR assesses solution-phase aggregation .

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